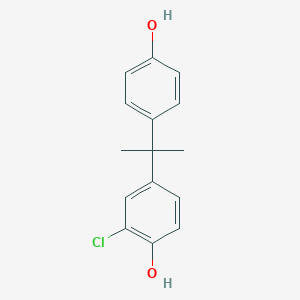

2-(1,1-Dimethoxy-2-hydroxypropyl)-6-chlorocarbazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

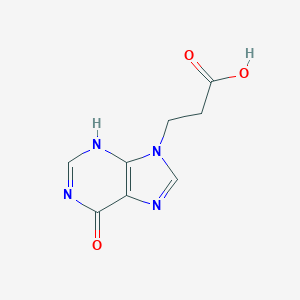

2-(1,1-Dimethoxy-2-hydroxypropyl)-6-chlorocarbazole is a synthetic compound with potential applications in various fields of chemistry. The compound's unique structural features, including a carbazole moiety and chloro-substituent, make it a subject of interest for chemical synthesis and property analysis.

Synthesis Analysis

The synthesis of related carbazole derivatives involves several steps, including catalytic hydrogenation and dehydration reactions. For instance, Fukui, Nakayama, and Tanaka (1969) demonstrated the synthesis of an analogue compound through dehydration of a hydroxy isopropyl derivative, obtained from hydroxy methylenedioxybenz-aldehyde (Fukui, Nakayama, & Tanaka, 1969).

Molecular Structure Analysis

The molecular structure of carbazole derivatives has been characterized using various spectroscopic methods. Gürbüz et al. (2016) conducted a spectral and theoretical characterization of similar compounds, providing insights into the molecular geometry, energy values, and charge distributions, which are essential for understanding the behavior and reactivity of these molecules (Gürbüz et al., 2016).

Chemical Reactions and Properties

Carbazole derivatives can undergo various chemical reactions, depending on their substituents. The presence of a chloro group and a methoxy group in the structure may influence its reactivity towards nucleophilic and electrophilic agents. Research on similar compounds, like the work by Kumar and Lown (2003), provides insights into the reactivity of these compounds under different conditions (Kumar & Lown, 2003).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be determined through experimental methods. Studies like those by Bucinskas et al. (2015), which focus on the solid-state structures and molecular order of isomeric compounds, provide valuable information regarding the physical characteristics of these molecules (Bucinskas et al., 2015).

Chemical Properties Analysis

The chemical properties of 2-(1,1-Dimethoxy-2-hydroxypropyl)-6-chlorocarbazole can be inferred from studies on related compounds. These properties include reactivity, stability, and electronic properties. For instance, the study by Samankumara et al. (2010) on the synthesis, modification, and optical properties of related chlorin compounds highlights the electronic effects and chemical behavior of similar molecular frameworks (Samankumara et al., 2010).

科学的研究の応用

Photodegradative Behavior and Environmental Impact

- Chlorocarbazoles, including bromocarbazoles and chlorocarbazoles, have been studied for their photodegradative fate in water. These compounds exhibit dioxin-like toxicity and show potential environmental persistence. The research found that these compounds degrade under sunlight in natural aquatic environments, suggesting a slow degradation process influenced by sunlight intensity and seasonality. Hexahydroxybenzene and trihydroxycarbazole were identified as photoproducts, indicating potential environmental and toxicological implications due to their phototoxicity. The study underscores the importance of understanding these compounds' environmental behavior to assess their impact accurately (Mumbo et al., 2017).

Synthesis and Structural Analysis

- The synthesis of novel heterocyclic systems linked to furo[3,2-g]chromene has been explored using 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal as a synthetic intermediate. This research highlights the versatility of carbazole derivatives in generating structurally diverse libraries of compounds with potential antimicrobial and anticancer activities. The study emphasizes the role of carbazole derivatives in medicinal chemistry and drug development (Ibrahim et al., 2022).

Environmental Contaminants and Degradation

- Studies have explored the degradative fate of chlorocarbazoles in soil, providing insights into their persistence and potential environmental risks. The research indicates that these compounds are not readily degradable, emphasizing the need for further investigation into their long-term environmental impact and the mechanisms underlying their degradation (Tröbs et al., 2011).

Molecular Modeling and Synthesis

- Enzymatic synthesis has been utilized to generate bromo- and chlorocarbazoles, offering a novel approach to understanding these compounds' formation and stability in the environment. This study uses density functional theory to predict the most stable products, providing valuable insights into the regioselectivity of halogenation and the environmental occurrence of these contaminants (Mumbo et al., 2013).

特性

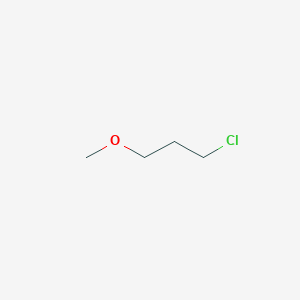

IUPAC Name |

1-(6-chloro-9H-carbazol-2-yl)-1,1-dimethoxypropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3/c1-10(20)17(21-2,22-3)11-4-6-13-14-9-12(18)5-7-15(14)19-16(13)8-11/h4-10,19-20H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDQYWLFPXKKNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)(OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-Dimethoxy-2-hydroxypropyl)-6-chlorocarbazole | |

CAS RN |

114041-35-9 |

Source

|

| Record name | 2-(1,1-Dimethoxy-2-hydroxypropyl)-6-chlorocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114041359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,1-DIMETHOXY-2-HYDROXYPROPYL)-6-CHLOROCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL0J6029U0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Hydroxymethyl)phenoxy]phenol](/img/structure/B29862.png)